molecular formula C9H10ClNO2 B3104804 2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid CAS No. 1500393-24-7

2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid

Cat. No.: B3104804
CAS No.: 1500393-24-7
M. Wt: 199.63 g/mol
InChI Key: WNCIRSTWZOIGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid is a pyridine derivative with a chloro group at position 2 and three methyl groups at positions 4, 5, and 6 of the pyridine ring. This compound has garnered interest due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid typically involves the chlorination of 4,5,6-trimethylpyridine-3-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar chlorination reactions with optimized conditions for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylpyridine-4-carboxylic acid
  • 2-Chloro-3,5,6-trimethylpyridine-4-carboxylic acid
  • 2-Chloro-4,5-dimethylpyridine-3-carboxylic acid

Uniqueness

2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-chloro-4,5,6-trimethylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-4-5(2)7(9(12)13)8(10)11-6(4)3/h1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCIRSTWZOIGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid
Reactant of Route 3
2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid
Reactant of Route 4
2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid
Reactant of Route 6
2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.